molecular formula C9H19NO B13555070 (1-Amino-4,4-dimethylcyclohexyl)methanol

(1-Amino-4,4-dimethylcyclohexyl)methanol

Cat. No.: B13555070
M. Wt: 157.25 g/mol
InChI Key: CWNXLKMNCCBSTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-4,4-dimethylcyclohexyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4,4-dimethylcyclohexanone using a reducing agent such as sodium borohydride (NaBH₄) in the presence of an appropriate solvent like methanol . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the compound meets the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-4,4-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Amino-4,4-dimethylcyclohexyl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Amino-4,4-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Aminomethyl-4,4-dimethylcyclohexyl)methanol: Similar structure with an aminomethyl group instead of an amino group.

    4,4-Dimethylcyclohexanol: Lacks the amino group but has a similar cyclohexane ring structure.

    Cyclohexanemethanol: Similar structure but without the methyl substitutions.

Uniqueness

(1-Amino-4,4-dimethylcyclohexyl)methanol is unique due to the presence of both amino and hydroxyl groups on a highly substituted cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1-amino-4,4-dimethylcyclohexyl)methanol

InChI

InChI=1S/C9H19NO/c1-8(2)3-5-9(10,7-11)6-4-8/h11H,3-7,10H2,1-2H3

InChI Key

CWNXLKMNCCBSTO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CO)N)C

Origin of Product

United States

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